molecular formula C10H11F2NO2 B15339316 Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B15339316
M. Wt: 215.20 g/mol
InChI Key: CFKFQOYZYJEFIV-UHFFFAOYSA-N
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Description

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 2387595-96-0) is a fluorinated indole derivative featuring a partially saturated six-membered ring system. The molecule contains two fluorine atoms at the 7,7-positions of the tetrahydroindole scaffold and a methyl ester group at position 2. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)7-5-6-3-2-4-10(11,12)8(6)13-7/h5,13H,2-4H2,1H3

InChI Key

CFKFQOYZYJEFIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(CCC2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, often involves multicomponent reactions. A common method includes the reaction of cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Positional Isomers: Methyl 4,4-Difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Structure : Differs in fluorine substitution at the 4,4-positions instead of 7,7 (CAS: 2282741-08-4) .
  • This may influence binding affinity in biological systems.
  • Applications : Positional isomerism impacts metabolic stability and solubility. The 7,7-difluoro derivative may exhibit enhanced lipophilicity due to fluorine placement near the ester group.

Trifluoromethyl-Substituted Analogue: Methyl 7-(Trifluoromethyl)-1H-indole-3-carboxylate

  • Structure : Features a trifluoromethyl group at position 7 and an ester at position 3 (CAS: 155134-38-6) .
  • Comparative Data :
Property 7,7-Difluoro Tetrahydroindole (Target) 7-(Trifluoromethyl) Indole Derivative
Substituent Electronic Electron-withdrawing (F) Stronger electron-withdrawing (CF₃)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity)
Bioactivity Not reported Potential kinase inhibition (unverified)

Oxo-Substituted Derivative: Methyl 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Structure: Contains a ketone group at position 4 (C10H11NO3) .
  • Functional Comparison :
    • Reactivity : The oxo group introduces hydrogen-bonding capability, unlike the inert C-F bonds in the target compound.
    • Bioactivity : Demonstrated antidiabetic activity, suggesting that electron-deficient indole scaffolds may modulate metabolic pathways .

Ethyl Ester Derivatives: Ethyl-5-Fluoroindole-2-carboxylate

  • Structure : Fluorine at position 5 with an ethyl ester () .
  • Impact of Ester Group :
    • Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters.
    • Synthetic Utility : Used as intermediates for carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .

Halogenated Indoles: 4,5,6,7-Tetrafluoroindole

  • Structure : Fully fluorinated indole ring (CAS: 37387-64-7) .
  • Electronic Properties : Extreme electron deficiency due to four fluorine atoms, leading to high stability and resistance to electrophilic substitution.
  • Applications : Useful in materials science for designing corrosion-resistant coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction yields be maximized?

  • The compound can be synthesized via fluorination of tetrahydroindole precursors followed by esterification. For example, tetrafluoroindole derivatives are synthesized using hexafluorobenzene as a starting material, with fluorination steps optimized under inert conditions to prevent side reactions . Yield improvement strategies include using catalysts like BF₃·Et₂O for regioselective fluorination and purification via column chromatography with ethyl acetate/hexane gradients.

Q. How can the structural conformation of the tetrahydroindole ring be analyzed experimentally?

  • X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) are critical. For puckering analysis of the tetrahydroindole ring, apply Cremer-Pople coordinates to quantify out-of-plane deviations . Computational tools like ORTEP-3 can visualize thermal ellipsoids and validate crystallographic data .

Q. What spectral contradictions arise in characterizing this compound, and how are they resolved?

  • Discrepancies between calculated and observed ¹⁹F NMR shifts may occur due to solvent polarity or ring puckering. Resolve these by cross-referencing with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) and variable-temperature NMR to assess conformational flexibility .

Advanced Research Questions

Q. How does the 7,7-difluoro substitution influence the compound’s electronic properties and reactivity?

  • The difluoro group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilic reactivity at the indole C3 position. This is quantified via cyclic voltammetry (e.g., E₁/₂ reduction potentials) and correlated with Fukui indices from DFT calculations .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to predict binding modes. For example, indole-2-carboxylate derivatives exhibit affinity for tryptophan hydroxylase, with fluorination modulating hydrophobic interactions .

Q. How can conformational flexibility of the tetrahydroindole core impact pharmacological activity?

  • The chair-boat equilibrium of the tetrahydroindole ring affects binding pocket compatibility. Use molecular dynamics simulations (AMBER or GROMACS) to model ring puckering and correlate with IC₅₀ values in enzyme inhibition assays .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

  • Batch-to-batch variability in fluorination efficiency and byproduct formation (e.g., overfluorinated analogs) must be controlled via inline FTIR monitoring and Design of Experiments (DoE) to optimize temperature/pressure parameters .

Methodological Notes

  • Synthetic Optimization : Prioritize low-temperature (-78°C) fluorination to avoid defluorination side reactions .
  • Structural Validation : Combine SC-XRD with solid-state NMR to resolve disorder in fluorine positions .
  • Biological Assays : Use SPR with immobilized target proteins to account for nonspecific binding of fluorinated indoles .

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